molecular formula C22H30N2O3S B3611355 1-(2-Ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-phenylpiperazine

1-(2-Ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-phenylpiperazine

Cat. No.: B3611355
M. Wt: 402.6 g/mol
InChI Key: BGSCOBHKKRPEEM-UHFFFAOYSA-N
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Description

1-(2-Ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-phenylpiperazine is a complex organic compound with the molecular formula C23H32N2O3S and a molecular weight of 416.58. This compound is characterized by its unique structure, which includes a piperazine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(2-Ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-phenylpiperazine involves multiple steps, typically starting with the preparation of the core piperazine structure. The synthetic routes often include:

    Step 1: Formation of the piperazine ring through cyclization reactions.

    Step 2: Introduction of the sulfonyl group via sulfonation reactions.

    Step 3: Substitution reactions to introduce the ethoxy, methyl, and propan-2-yl groups onto the phenyl ring.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(2-Ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-phenylpiperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological targets.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-phenylpiperazine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting or activating their function. The pathways involved depend on the specific biological context and the targets being studied .

Comparison with Similar Compounds

1-(2-Ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-phenylpiperazine can be compared with similar compounds such as:

    1-(2-Ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-3-methylpyrazole: This compound has a similar sulfonyl group but differs in the heterocyclic ring structure.

    1-(2-Ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-5-methylbenzotriazole: Another similar compound with a different heterocyclic ring.

The uniqueness of this compound lies in its specific combination of functional groups and the piperazine ring, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3S/c1-5-27-21-15-18(4)20(17(2)3)16-22(21)28(25,26)24-13-11-23(12-14-24)19-9-7-6-8-10-19/h6-10,15-17H,5,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSCOBHKKRPEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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